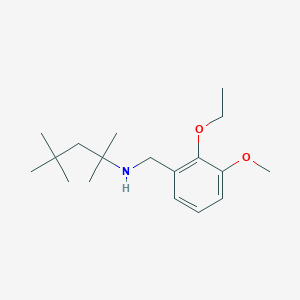SULFANYL]ETHYL})AMINE](/img/structure/B503999.png)
[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLSULFANYL]ETHYL})AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxin ring fused with a tetrazole moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLSULFANYL]ETHYL})AMINE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various alkyl or aryl halides in the presence of a base such as lithium hydride (LiH) and a solvent like N,N-dimethylformamide (DMF) . The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLSULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:
Substitution Reactions: The compound can react with different alkyl or aryl halides to form substituted derivatives
Oxidation and Reduction: The benzodioxin ring can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Substitution: Alkyl or aryl halides, DMF, LiH, room temperature
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various N-substituted derivatives, while oxidation and reduction can modify the benzodioxin ring structure .
Scientific Research Applications
(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLSULFANYL]ETHYL})AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Exhibits antibacterial properties, particularly against Bacillus subtilis and Escherichia coli.
Medicine: Potential therapeutic agent for conditions like Alzheimer’s disease due to its enzyme inhibition properties
Industry: Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLSULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cholinesterase and lipoxygenase enzymes, which are involved in various biological processes . The compound’s unique structure allows it to bind to these enzymes and inhibit their activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone
- 6-Nitro-1,4-benzodioxane
Uniqueness
(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLSULFANYL]ETHYL})AMINE stands out due to its combination of a benzodioxin ring and a tetrazole moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H17N5O2S |
|---|---|
Molecular Weight |
307.37g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C13H17N5O2S/c1-18-13(15-16-17-18)21-7-4-14-9-10-2-3-11-12(8-10)20-6-5-19-11/h2-3,8,14H,4-7,9H2,1H3 |
InChI Key |
RVWHSNPIEGOUBI-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC3=C(C=C2)OCCO3 |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Chloro-6-fluorobenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B503916.png)
![METHYL 5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE](/img/structure/B503918.png)

SULFANYL]PROPYL})AMINE](/img/structure/B503921.png)
![[3-Bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanol](/img/structure/B503922.png)
SULFANYL]PROPYL})AMINE](/img/structure/B503923.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B503924.png)
![N-ethyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B503925.png)
![1-(furan-2-yl)-N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}methanamine](/img/structure/B503928.png)
![N-({2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503931.png)
![N-(1-allyl-1H-tetraazol-5-yl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B503935.png)
![N-tert-butyl-2-{2-methoxy-6-[(prop-2-en-1-ylamino)methyl]phenoxy}acetamide](/img/structure/B503936.png)
![2-({[5-(2-Chlorophenyl)furan-2-yl]methyl}amino)butan-1-ol](/img/structure/B503937.png)
![N'-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B503938.png)
